3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide
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Overview
Description
3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a synthetic organic compound characterized by the presence of a methoxy group, a pyrrolidine ring, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of 3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide are currently unknown. This compound belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives , which have exhibited notable bioactivity . .
Mode of Action
It’s worth noting that compounds with a pyrrolidine ring, like this one, are often used by medicinal chemists to obtain compounds for the treatment of various diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
It’s worth noting that the pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It’s worth noting that compounds with a pyrrolidine ring, like this one, are often used by medicinal chemists to obtain compounds for the treatment of various diseases .
Action Environment
It’s worth noting that the introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxybenzoic acid and 4-(pyrrolidin-1-yl)phenethylamine.
Coupling Reaction: The carboxylic acid group of 3-methoxybenzoic acid is activated using a coupling reagent such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Amide Bond Formation: The activated carboxylic acid reacts with 4-(pyrrolidin-1-yl)phenethylamine to form the desired benzamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide.
Reduction: Formation of 3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)amine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
3-methoxy-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This uniqueness can lead to distinct biological activities and interactions compared to other similar compounds .
Properties
IUPAC Name |
3-methoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-6-4-5-17(15-19)20(23)21-12-11-16-7-9-18(10-8-16)22-13-2-3-14-22/h4-10,15H,2-3,11-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTQEGRZYDVIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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